N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide
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Overview
Description
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as CMF-019, is a chemical compound that has been gaining attention in the scientific community due to its potential applications as a therapeutic agent.
Mechanism of Action
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide's mechanism of action involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a role in tumor progression and metastasis. Inhibition of CAIX by N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to a decrease in tumor cell proliferation and an increase in apoptosis. N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide also inhibits the production of pro-inflammatory cytokines by reducing the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Biochemical and Physiological Effects:
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to have a low toxicity profile and does not affect normal cells. In cancer cells, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide inhibits tumor growth and induces apoptosis. In inflammation research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide reduces the production of pro-inflammatory cytokines and reduces inflammation. In neurodegenerative disorder research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide protects neurons from oxidative stress and reduces neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide in lab experiments is its low toxicity profile and specificity for CAIX inhibition. This makes it a promising therapeutic agent for cancer and other diseases. One limitation is the lack of clinical trials in humans, which limits its potential for clinical use.
Future Directions
Include clinical trials in humans and exploring its potential applications in other diseases.
Synthesis Methods
The synthesis of N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 3-chloro-4-methoxyaniline with carbon disulfide and potassium hydroxide to produce the intermediate N-(3-chloro-4-methoxyphenyl)thiourea. The intermediate is then reacted with 2-fluorobenzoyl chloride to yield N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide. The synthesis method is efficient and yields a high purity product.
Scientific Research Applications
N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. Inflammation research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Neurodegenerative disorder research has shown that N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide can protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2S/c1-21-13-7-6-9(8-11(13)16)18-15(22)19-14(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQJNASTWAXBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-2-fluorobenzamide |
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